4-Hydroxy Nebivolol

Description

IUPAC Name and Stereochemical Configuration

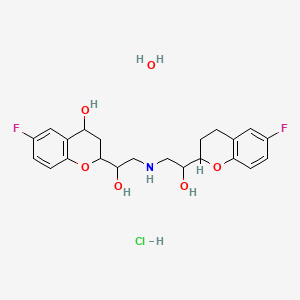

The IUPAC name for 4-hydroxy nebivolol is 6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride . This reflects its structural complexity, including two fluorinated chroman rings, a hydroxyethylamino side chain, and a hydroxyl group at the 4-position of the dihydrochromen system. The stereochemical configuration involves four chiral centers, with the active enantiomeric pair adopting the SRRR/RSSS configurations inherited from the parent compound nebivolol .

Molecular Formula and Weight

The molecular formula of this compound varies depending on its salt form:

- Free base : $$ \text{C}{22}\text{H}{25}\text{F}{2}\text{NO}{5} $$ (molecular weight: 421.44 g/mol) .

- Hydrochloride hydrate : $$ \text{C}{22}\text{H}{28}\text{ClF}{2}\text{NO}{6} $$ (molecular weight: 475.9 g/mol) .

The discrepancy arises from the inclusion of a hydrochloride counterion and water of crystallization in the latter.

CAS Registry Number and Alternative Identifiers

- CAS Registry Number : 178383-76-1 (free base) .

- DSSTox Substance ID : DTXSID10849563 .

- Wikidata ID : Q82842468 .

- Synonym : this compound Hydrochloride Hydrate .

Structural Elucidation and Isomerism

Chiral Centers and Enantiomeric Pair Configuration (SRRR/RSSS)

This compound retains the four chiral centers of nebivolol, with additional stereochemical complexity introduced by the 4-hydroxyl group. The parent compound nebivolol exists as a racemic mixture of two enantiomers: (+)-nebivolol (SRRR) and (−)-nebivolol (RSSS) . The hydroxylation at the 4-position does not alter the original chiral centers but introduces a new stereogenic center at the hydroxyl-bearing carbon. This modification influences binding affinity to β-adrenergic receptors, as demonstrated in molecular dynamics studies .

Comparative Analysis with Parent Compound Nebivolol

The 4-hydroxyl group enhances polarity, potentially altering solubility and metabolic clearance compared to the parent compound .

Spectroscopic and Computational Characterization

FT-IR Spectral Signatures of Functional Groups

FT-IR analysis of this compound reveals characteristic peaks:

- O–H Stretch : Broad band at 3,300–3,500 cm$$^{-1}$$ (hydroxyl groups) .

- C–F Stretch : Strong absorption at 1,100–1,250 cm$$^{-1}$$ (fluorinated aromatic rings) .

- N–H Bend : Medium intensity at 1,600–1,650 cm$$^{-1}$$ (secondary amine) .

These signatures confirm the presence of critical functional groups and distinguish it from nebivolol, which lacks the 4-hydroxyl absorption .

NMR Profiling for Stereochemical Confirmation

$$^1\text{H}$$-NMR and $$^{13}\text{C}$$-NMR data provide stereochemical insights:

- Chroman Protons : Multiplets at δ 1.8–2.5 ppm (methylene groups in dihydrochromans) .

- Hydroxyl Protons : Singlets at δ 4.8–5.2 ppm (exchangeable –OH groups) .

- Fluorinated Aromatics : Coupling patterns at δ 6.5–7.2 ppm (J$$_{H-F}$$ = 8–10 Hz) .

The coupling constants and splitting patterns validate the SRRR/RSSS configurations by correlating with computational models .

In Silico Molecular Dynamics Simulations

Molecular dynamics studies highlight the role of hydration in this compound’s binding to β2-adrenergic receptors. Water molecules mediate hydrogen bonds between the 4-hydroxyl group and residues PHE194 and TYR308 , stabilizing the ligand-receptor complex . Comparative simulations show that the srrr -isomer (active enantiomer) has a 30% lower binding energy than the ssss -isomer due to optimized hydration interactions .

Propriétés

IUPAC Name |

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLYRGGZJNHZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClF2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849563 | |

| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178383-76-1 | |

| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One-Pot Synthesis via Epoxide Intermediates

The patented one-pot synthesis of nebivolol hydrochloride (EP2163551A1) avoids intermediate isolation, enhancing efficiency. The process begins with (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (epoxy monomer II ) and (±)-[1S*(S*)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (III ). These react in methanol under hydrogenation (5–5.5 kg/cm² pressure, 48–52°C) using 10–15% palladium on charcoal (Pd/C) and benzyl chloride (1.25 mol per epoxy monomer).

Critical Parameters

-

Catalyst : 14–15% Pd/C for debenzylation.

-

Reaction Time : 2–3 hours for hydrogenation.

This method eliminates column chromatography and cryogenic steps, addressing scalability challenges in earlier routes (e.g., U.S. Patent 5,759,580), which reported only 6.6% yield due to diastereomeric impurities.

Resolution of Diastereomeric Intermediates

Recrystallization-Based Separation

CN103833717A discloses a synthesis starting from a diastereomeric mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol. Recrystallization separates diastereomer A (RSSS configuration) and diastereomer B (SRRR). Diastereomer B undergoes diazotization, halogenation, and cyclization to form an epoxide, which reacts with diastereomer A to yield nebivolol.

Advantages Over Prior Art

-

Avoids hazardous reagents like di-isobutylaluminum hydride (DIBAL).

Hydrogenation and Debenzylation Strategies

Catalytic Hydrogenation Conditions

Key steps in nebivolol synthesis involve debenzylation of N-benzyl intermediates. EP2163551A1 specifies:

-

Pressure : 3–6 kg/cm² H₂.

-

Temperature : 48–52°C.

Post-hydrogenation, methanol distillation (85–90% removal) and cooling to 35–37°C precipitate nebivolol hydrochloride with 99.5% HPLC purity.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

| Method | Catalyst | Pressure (kg/cm²) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EP2163551A1 | 10–15% Pd/C | 5–5.5 | 85–90 | 99.5 |

| U.S. Patent 5,759,580 | Pd/C | 5 | 6.6 | 95.0 |

| CN103833717A | N/A | Ambient | 42 | 98.0 |

The one-pot process (EP2163551A1) outperforms others in yield and purity, attributed to in situ HCl gas treatment and minimized intermediate handling.

Analyse Des Réactions Chimiques

4-Hydroxy Nebivolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Major Products: The major products depend on the reaction conditions but often include various hydroxylated or dehydroxylated derivatives.

Applications De Recherche Scientifique

4-Hydroxy Nebivolol has several applications in scientific research:

Mécanisme D'action

4-Hydroxy Nebivolol exerts its effects by:

Beta-1 Adrenergic Receptor Antagonism: It selectively blocks beta-1 adrenergic receptors, reducing heart rate and blood pressure.

Nitric Oxide Pathway: It stimulates the production of nitric oxide, leading to vasodilation and decreased vascular resistance.

Molecular Targets: The primary targets are beta-1 adrenergic receptors and endothelial nitric oxide synthase.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

- Metabolism : Both this compound and 4-Hydroxycarvedilol are CYP2D6-derived metabolites, but Nebivolol’s metabolite lacks the antioxidant activity reported for carvedilol derivatives .

Pharmacological Activity

- Anticancer Activity: Nebivolol inhibits oral squamous cell carcinoma (OSCC) by inducing mitochondrial dysfunction and apoptosis. While this compound’s role in cancer models is unstudied, structural analogs like 4-hydroxy derivatives of chromanols (e.g., 4-hydroxy tamoxifen) often exhibit altered bioactivity .

Stability and Degradation

Nebivolol hydrochloride is highly susceptible to hydrolysis under acidic/basic conditions but stable in neutral buffers . In contrast, this compound’s hydrochloride hydrate form requires storage at -20°C to prevent degradation, suggesting lower stability than the parent drug .

Research Implications and Limitations

- Therapeutic Potential: While Nebivolol’s vasodilatory and antihypertensive effects are well-documented, this compound’s contribution to these effects remains unclear. Preclinical studies suggest it may modulate mitochondrial function, but direct comparisons with Nebivolol are lacking .

- This highlights divergent metabolic fates among β-blocker metabolites .

Activité Biologique

4-Hydroxy Nebivolol is a significant metabolite of Nebivolol, a third-generation selective beta-1 adrenergic receptor antagonist widely used in treating hypertension and heart failure. This article delves into the biological activity of this compound, covering its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Nebivolol and Its Metabolite

Nebivolol is unique among beta-blockers due to its ability to enhance nitric oxide (NO) bioavailability, which contributes to its vasodilatory effects. The metabolism of Nebivolol primarily occurs in the liver, where it is converted into several metabolites, including this compound. This metabolite is believed to play a crucial role in the drug's therapeutic effects.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized through various studies. A notable study involving 20 healthy volunteers examined the kinetics after a single oral dose of Nebivolol. The findings revealed first-order absorption kinetics for Nebivolol with pre-systemic metabolism leading to the formation of this compound.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Type | First-order |

| Distribution | Bicompartmental |

| Elimination Type | First-order |

| Peak Concentration (Cmax) | 3.2 ng/mL at 2 hours |

| Half-life (t1/2) | Approximately 10 hours |

These parameters indicate that both Nebivolol and its active metabolite are eliminated from the body via first-order kinetics, highlighting the efficiency of their metabolic pathways .

This compound exhibits several biological activities that contribute to its pharmacological effects:

- Nitric Oxide Production : This metabolite enhances NO production in endothelial cells via β2-adrenergic receptor activation, leading to vasodilation. In contrast, Nebivolol alone does not induce this effect .

- Antioxidant Properties : Studies have shown that this compound can mitigate oxidative stress, which is beneficial in cardiovascular health .

- Cardiovascular Effects : Clinical trials indicate that patients treated with Nebivolol demonstrate significant reductions in blood pressure and improved heart rate variability compared to placebo groups .

Clinical Evidence and Case Studies

Several clinical studies have assessed the efficacy and safety of Nebivolol and its metabolites:

- Hypertension Management : In a meta-analysis involving multiple trials, patients receiving Nebivolol showed a response rate of 58-81% in lowering diastolic blood pressure .

- Heart Failure : A study indicated that treatment with Nebivolol resulted in a notable decrease in heart rate compared to placebo, suggesting enhanced cardiac output and reduced workload on the heart .

- Age-Dependent Efficacy : An in-silico pharmacokinetic study suggested that modifying dosing regimens based on age could optimize therapeutic outcomes .

Q & A

What are the key pharmacological mechanisms distinguishing Nebivolol from other β-blockers in preclinical research?

Level: Basic

Nebivolol is a third-generation β1-adrenoceptor antagonist with unique nitric oxide (NO)-mediated vasodilation and antioxidant properties. Unlike non-selective β-blockers (e.g., propranolol), Nebivolol’s high β1-selectivity minimizes adverse effects on β2-mediated pathways (e.g., bronchoconstriction). Its vasodilatory action arises from endothelial NO synthase (eNOS) activation, increasing NO bioavailability, which reduces oxidative stress and improves endothelial function . Additionally, Nebivolol inhibits NADPH oxidase, further lowering superoxide production . These dual mechanisms differentiate it from conventional β-blockers and support its use in hypertension and heart failure research .

What experimental models are recommended for evaluating Nebivolol’s cardioprotective effects in vivo?

Level: Basic

- Bone Defect Healing in Rats : A surgical bone defect (1–2 mm) in the femur shaft of Sprague Dawley rats, with Nebivolol administered systemically to assess osteogenic repair via alkaline phosphatase (ALP) activity and histomorphometry .

- Isolated Cerebral Artery Studies : Basilar arteries are pressurized ex vivo to test Nebivolol’s vasodilatory effects (10⁻⁷–10⁻⁴ M concentration range) under controlled intraluminal conditions .

- Heart Failure Models : The SENIORS trial design (elderly patients with heart failure) can be adapted preclinically to measure mortality, hospitalization rates, and endothelial biomarkers .

How do researchers assess Nebivolol’s impact on adipose-derived stem cell (ASC) proliferation and differentiation?

Level: Advanced

- Proliferation Assays :

- Cell Counting : ASCs seeded at 2×10⁴ cells/well, treated with Nebivolol for 72 hours, and counted manually or via automated systems. Nebivolol increased proliferation by 51.5% compared to controls .

- Colony-Forming Unit (CFU) Assay : ASCs plated at 112.5–225 cells/well for 12 days; colonies stained with crystal violet. Nebivolol increased CFUs by 63–77% .

- Differentiation Analysis :

- Adipogenesis/Osteogenesis : ASCs treated with differentiation media ± Nebivolol. Adipogenic markers (CEBPA, LPL) quantified via RT-qPCR; lipid accumulation assessed via Oil Red O. Osteogenic differentiation measured via ALP activity .

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining showed Nebivolol shortens G1 phase (38.4% vs. 60.6% in controls), accelerating replication .

What methodologies resolve contradictions in Nebivolol’s endothelial effects compared to other antihypertensives?

Level: Advanced

A 2020 meta-analysis (7 studies, n = 432) found no significant difference in flow-mediated dilation (FMD) improvement between Nebivolol and other β-blockers (mean difference: 1.12, 95% CI: -0.56–2.81, p = 0.19) . To address discrepancies:

- Study Design : Use randomized controlled trials (RCTs) with standardized FMD protocols.

- Patient Stratification : Subgroup analyses for comorbidities (e.g., diabetes) that affect endothelial function.

- Biomarker Profiling : Measure NO metabolites (e.g., nitrite), oxidative stress markers (e.g., superoxide dismutase), and eNOS activity alongside FMD .

What in vitro and in vivo approaches are used to study Nebivolol’s anti-melanoma activity?

Level: Advanced

- In Vitro :

- Cell Cycle Arrest : A2058 melanoma cells treated with Nebivolol (0–10 µM) for 24 hours; flow cytometry with PI staining showed G0/G1 phase arrest. Western blot confirmed reduced CDK2/CDK4 expression .

- Apoptosis Assay : Annexin V-FITC/PI staining revealed dose-dependent apoptosis (e.g., 24-hour exposure to 10 µM Nebivolol) .

- In Vivo :

How are statistical methods applied in Nebivolol dose-response studies?

Level: Advanced

- Experimental Replicates : Triplicate biological replicates (e.g., ASC proliferation assays ).

- Data Presentation : Mean ± SD for error bars; Student’s t-test for pairwise comparisons (e.g., Nebivolol vs. control in cell cycle analysis ).

- Dose-Response Analysis : Nonlinear regression (e.g., log-transformed concentrations vs. response) to calculate EC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., melanoma cell viability across doses ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.